Isoxazoline

Vue d'ensemble

Description

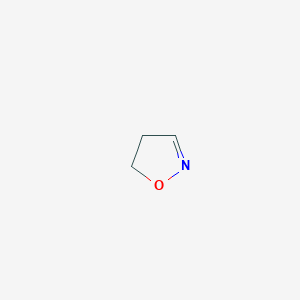

Isoxazolines are a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom adjacent to each other in the ring. These compounds are structural isomers of oxazolines and exist in three different isomers depending on the location of the double bond. Isoxazolines are known for their relatively weak nitrogen-oxygen bond, making them prone to ring-opening and rearrangement reactions . They are widely used in various fields, including pharmaceuticals, agriculture, and materials science.

Méthodes De Préparation

Isoxazolines can be synthesized through several methods, including:

1,3-Dipolar Cycloaddition: This method involves the reaction of nitrile oxides with alkenes to form 2-isoxazolines.

N-Methylation and Nucleophilic Attack: 3-Isoxazolines can be prepared from 2-isoxazolines via N-methylation to form 2-isoxazolinium salts, followed by nucleophilic attack and deprotonation.

Cycloaddition of Nitrones and Alkynes: 4-Isoxazolines are commonly produced by the (3+2) cycloaddition between a nitrone and an alkyne.

Analyse Des Réactions Chimiques

Applications De Recherche Scientifique

Isoxazolines have a wide range of scientific research applications, including:

Pharmaceuticals: Isoxazolines are used in the development of various drugs, including antifungal, antibacterial, and anticancer agents.

Agriculture: Isoxazolines are used as insecticides and herbicides.

Materials Science: Isoxazolines are used in the synthesis of polymers and other materials with unique properties.

Mécanisme D'action

Isoxazolines exert their effects by selectively inhibiting gamma-aminobutyric acid (GABA)- and glutamate-gated chloride channels. This inhibition leads to hyper-excitation and death of the target organism, such as fleas and ticks. The selective inhibition of these channels in insects and arachnids, combined with the lower sensitivity of mammalian GABA channels to isoxazolines, results in low toxicity to mammals .

Comparaison Avec Des Composés Similaires

Isoxazolines are similar to other five-membered heterocyclic compounds, such as oxazolines and isoxazoles. they have unique properties that set them apart:

Oxazolines: These compounds have a nitrogen and oxygen atom in the ring but differ in the position of the double bond.

Isoxazoles: Isoxazoles have a similar structure to isoxazolines but with a different arrangement of the nitrogen and oxygen atoms.

Isoxazolines’ unique ability to undergo ring-opening and rearrangement reactions, combined with their selective inhibition of specific ion channels, makes them valuable in various applications.

Activité Biologique

Isoxazolines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. These compounds exhibit a wide range of pharmacological effects, including anticancer, antibacterial, anti-inflammatory, and antiparasitic properties. This article provides a comprehensive overview of the biological activity of isoxazolines, supported by data tables, case studies, and detailed research findings.

Isoxazolines are characterized by a five-membered ring containing an oxygen and a nitrogen atom. The structural diversity of isoxazolines allows for modifications that can enhance their biological activity. The mechanism of action often involves the inhibition of specific enzymes or receptors, leading to therapeutic effects in various disease models.

Anticancer Activity

Recent studies have highlighted the potential of isoxazoline derivatives as anticancer agents. For instance, a study conducted by Liu et al. synthesized several this compound derivatives and evaluated their cytotoxic effects on various cancer cell lines, including HT1080 (fibrosarcoma), MCF-7 (breast cancer), and A-549 (lung cancer) cells. The results demonstrated that certain derivatives exhibited potent anticancer activity with IC50 values as low as 9.02 µM against HT1080 cells .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 16a | HT1080 | 16.1 | Apoptosis induction |

| 16b | HT1080 | 10.72 | Cell cycle arrest |

| 16c | HT1080 | 9.02 | Caspase activation |

| 19 | HCT116 | 5.0 | Antiproliferative effect |

Antibacterial and Antifungal Properties

Isoxazolines also demonstrate significant antibacterial and antifungal activities. A study reported that bicyclic this compound derivatives exhibited potent antibacterial effects against various strains, including resistant bacteria . The compounds were found to disrupt bacterial cell wall synthesis, leading to cell lysis.

Table 2: Antibacterial Activity of Bicyclic this compound Derivatives

| Compound | Bacteria Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | E. coli | 4 µg/mL |

| B | S. aureus | 2 µg/mL |

| C | C. albicans | 8 µg/mL |

Antiparasitic Effects

Isoxazolines are widely used in veterinary medicine as antiparasitic agents. A prominent example is the use of this compound-based drugs for treating canine demodicosis and sarcoptic mange. Clinical studies have shown that these drugs effectively eliminate parasites with minimal adverse effects.

Case Studies on this compound Efficacy in Dogs

- Study A (2016) : Eight dogs treated with afoxolaner showed a 100% mite-free status by Day 84 with no adverse effects.

- Study B (2019) : A controlled study involving ten dogs treated twice with oral afoxolaner resulted in all dogs being mite-free at Day 28 .

Safety Profile and Adverse Effects

While isoxazolines are effective, their safety profiles require careful evaluation. A survey conducted among pet owners indicated that while most dogs treated with this compound parasiticides experienced no adverse events, some reports highlighted serious reactions such as seizures and neurological effects .

Table 3: Reported Adverse Effects from this compound Use in Dogs

| Adverse Effect | Frequency (%) |

|---|---|

| Death | Variable |

| Seizures | Moderate |

| Neurological Symptoms | Low |

Propriétés

IUPAC Name |

4,5-dihydro-1,2-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO/c1-2-4-5-3-1/h2H,1,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEQPBCSPRXFQQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CON=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90486713 | |

| Record name | Isoxazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90486713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

71.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

504-73-4 | |

| Record name | Isoxazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoxazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90486713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOXAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NBB8G944P3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.